MEG2 (PTPN9) Enzyme Inhibition Data for (5-Methyl-2-nitro-phenyl)-phenyl-methanone
The target compound demonstrates measurable inhibitory activity against the human MEG2 (PTPN9) catalytic domain, a protein tyrosine phosphatase implicated in cellular signaling. The reported IC₅₀ value is 2.40 µM [1]. While no direct comparator data from the same study is available for this specific assay, this is a class-level inference compared to other protein tyrosine phosphatases where the compound exhibits lower potency (e.g., PTP1B IC₅₀ = 2.80 µM [2], PTPN2 IC₅₀ >10 µM [3]).
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.40 µM |
| Comparator Or Baseline | Other PTPs: PTP1B IC₅₀ = 2.80 µM, PTPN2 IC₅₀ > 10 µM (from separate BindingDB assays) |
| Quantified Difference | Target compound is ~1.2-fold more potent against MEG2 than PTP1B, and at least 4-fold more potent than against PTPN2. |
| Conditions | Recombinant human N-terminal GST-tagged MEG2 catalytic domain (residues 285-593) expressed in E. coli; substrate: p-nitrophenol phosphate. |
Why This Matters
This data point validates the compound's utility as a chemical probe for studying MEG2-related pathways and provides a baseline for structure-activity relationship (SAR) studies in medicinal chemistry.
- [1] BindingDB. BDBM50531903 (CHEMBL4530344) - (5-Methyl-2-nitro-phenyl)-phenyl-methanone. Retrieved from BindingDB. View Source
- [2] BindingDB. BDBM50531903 (CHEMBL4530344) - PTP1B IC50 Data. Retrieved from BindingDB. View Source
- [3] BindingDB. BDBM50363868 (CHEMBL1946389) - PTPN2 IC50 Data. Retrieved from BindingDB. View Source
